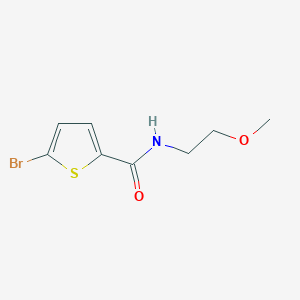![molecular formula C17H28N2O2S B4679635 N-[3-(1-azepanyl)propyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B4679635.png)
N-[3-(1-azepanyl)propyl]-1-(3-methylphenyl)methanesulfonamide
Descripción general
Descripción
N-[3-(1-azepanyl)propyl]-1-(3-methylphenyl)methanesulfonamide, also known as AZP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Aplicaciones Científicas De Investigación
N-[3-(1-azepanyl)propyl]-1-(3-methylphenyl)methanesulfonamide has been studied for its potential applications in a variety of research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential use as a treatment for anxiety and depression. In cancer research, this compound has been shown to inhibit the growth of certain cancer cell lines, making it a potential candidate for chemotherapy drugs. In drug discovery, this compound has been used as a starting point for the development of new compounds with similar structures and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action for N-[3-(1-azepanyl)propyl]-1-(3-methylphenyl)methanesulfonamide is not fully understood, but it is believed to involve the modulation of certain neurotransmitters in the brain, such as serotonin and dopamine. It has also been suggested that this compound may interact with certain receptors in cancer cells, leading to the inhibition of cell growth.
Biochemical and Physiological Effects
Studies have shown that this compound can have a range of biochemical and physiological effects, depending on the dose and route of administration. In animal models, this compound has been shown to increase levels of certain neurotransmitters, such as serotonin and dopamine, in the brain. It has also been shown to decrease levels of stress hormones, such as corticosterone, suggesting its potential use as an anxiolytic and antidepressant. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis, or programmed cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[3-(1-azepanyl)propyl]-1-(3-methylphenyl)methanesulfonamide in lab experiments is its relatively simple synthesis method, which allows for easy production in large quantities. Additionally, its potential applications in a variety of research areas make it a versatile compound for use in different experiments. However, one limitation of using this compound is its potential toxicity, which can vary depending on the dose and route of administration. Careful consideration should be given to the appropriate dosage and safety precautions when working with this compound in lab experiments.
Direcciones Futuras
There are several future directions for research on N-[3-(1-azepanyl)propyl]-1-(3-methylphenyl)methanesulfonamide. One potential area of study is the development of new compounds based on the structure of this compound, with potential therapeutic effects in different areas. Additionally, further studies are needed to fully understand the mechanism of action for this compound and its potential applications in different research areas. Finally, more research is needed to determine the appropriate dosage and safety precautions for working with this compound in lab experiments.
Propiedades
IUPAC Name |
N-[3-(azepan-1-yl)propyl]-1-(3-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2S/c1-16-8-6-9-17(14-16)15-22(20,21)18-10-7-13-19-11-4-2-3-5-12-19/h6,8-9,14,18H,2-5,7,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNXUVBPDYKZAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCCCN2CCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3-chlorobenzyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4679553.png)
![4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B4679557.png)
![5-(4-chlorophenyl)-3-{[5-(2-nitrophenyl)-2-furyl]methylene}-2(3H)-furanone](/img/structure/B4679562.png)
![5-{[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid](/img/structure/B4679577.png)
![N-butyl-3-{4-[(dimethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4679596.png)
![[9-[3-ethoxy-4-(2-propyn-1-yloxy)phenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl]acetic acid](/img/structure/B4679602.png)
![1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4679608.png)
![4-({[(3-chloro-4-methylphenyl)amino]carbonothioyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4679614.png)
![[4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B4679624.png)

![N-(4-chloro-2-{[(4-ethoxyphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4679628.png)
![4-({[(1-benzyl-4-piperidinyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4679630.png)
![N-{2-[4-(3,4-dichlorophenyl)-1-piperazinyl]-2-oxoethyl}-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B4679637.png)
